Filanesib TFA

Description

Properties

IUPAC Name |

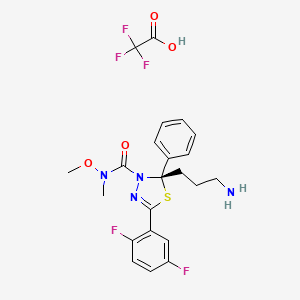

(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N4O2S.C2HF3O2/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;3-2(4,5)1(6)7/h3-5,7-10,13H,6,11-12,23H2,1-2H3;(H,6,7)/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJUJPVFECBUKG-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F5N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KIF11 Inhibition by Filanesib: A Technical Guide to Induction of Mitotic Arrest and Apoptosis

Abstract: The kinesin spindle protein (KSP), also known as KIF11 or Eg5, is a critical motor protein essential for the formation of the bipolar mitotic spindle, a prerequisite for proper chromosome segregation during cell division.[1][2][3] Its overexpression in various cancers has identified it as a promising therapeutic target.[1][2] Filanesib (ARRY-520) is a potent and selective small-molecule inhibitor of KIF11 that has been extensively investigated for its anti-cancer properties.[4][5] This technical guide provides an in-depth overview of the mechanism of action of Filanesib, detailing its inhibition of KIF11, the subsequent induction of mitotic arrest, and the downstream signaling pathways leading to apoptosis. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

The Core Function of KIF11 in Mitosis

KIF11 is a plus-end directed motor protein belonging to the kinesin-5 family.[3][6] It assembles into a bipolar homotetramer, which is uniquely capable of cross-linking and sliding apart anti-parallel microtubules.[3] This action generates an outward pushing force that is fundamental for the separation of centrosomes and the establishment and maintenance of the bipolar spindle during prophase and prometaphase.[2][3] The proper functioning of KIF11 ensures that duplicated chromosomes align correctly at the metaphase plate, which is a critical checkpoint for mitotic progression. Inhibition of KIF11's function disrupts this process, leading to severe mitotic defects.[7][8]

Filanesib: A Selective KIF11 Inhibitor

Filanesib is a thiadiazole derivative that acts as a highly selective, allosteric inhibitor of KIF11.[1][9] It binds to a specific pocket on the KIF11 motor domain formed by loop L5 and helices α2/α3, which is approximately 12 Å away from the ATP-binding site.[1][10] This binding event does not prevent ATP from binding but rather traps the motor domain in a state that slows the release of ADP.[1] This impairment of the ATPase cycle effectively stalls the motor protein, preventing it from moving along microtubules and executing its spindle-separating function.[1] Filanesib demonstrates potent activity in both enzymatic and cellular assays, with IC50 values in the low nanomolar range.[4][9]

Table 1: Potency of Filanesib in Enzymatic and Cellular Assays

| Assay Type | System/Cell Line | IC50 / EC50 (nM) | Reference |

|---|---|---|---|

| In Vitro ATPase Assay | Purified KIF11 Enzyme | 6 | [9][11] |

| Cell Proliferation | HCT-15 (Colon Cancer) | 3.7 | [11] |

| Cell Proliferation | NCI/ADR-RES (Ovarian Cancer) | 14 | [11] |

| Cell Proliferation | K562/ADR (Leukemia) | 4.2 | [11] |

| Cell Proliferation | Ben-Men-1 (Benign Meningioma) | < 1 | [12] |

| Cell Proliferation | NCH93 (Anaplastic Meningioma) | < 1 |[12] |

Induction of Mitotic Arrest

By inhibiting KIF11, Filanesib prevents the separation of centrosomes.[13] This results in the formation of characteristic monopolar spindles (or "monoasters"), where chromosomes are arranged in a rosette pattern around a single spindle pole.[4][5][13] The spindle assembly checkpoint, a critical cellular surveillance mechanism, detects this aberrant spindle structure and halts the cell cycle in the G2/M phase, leading to a profound mitotic arrest.[13][14] This arrest prevents the cell from proceeding to anaphase, effectively trapping it in a state incompatible with cell division.[15]

The induction of G2/M arrest is a quantifiable hallmark of Filanesib activity. Studies across various cancer cell lines consistently show a significant accumulation of cells in this phase of the cell cycle following treatment.

Table 2: Quantitative Analysis of Filanesib-Induced G2/M Cell Cycle Arrest

| Cell Line | Treatment | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) | Fold Increase | Reference |

|---|---|---|---|---|---|

| HB-279 (Hepatoblastoma) | 10 nM Filanesib, 24h | 16% | 64% | 4.0 | [14] |

| HB-284 (Hepatoblastoma) | 10 nM Filanesib, 24h | 27% | 56% | 2.1 | [14] |

| HB-243 (Hepatoblastoma) | 10 nM Filanesib, 24h | 16% | 61% | 3.8 | [14] |

| MM.1S (Multiple Myeloma) | Filanesib (conc. not specified) | 36% (S+G2/M) | 49% (S+G2/M) | 1.4 |[13] |

Downstream Apoptotic Signaling

Prolonged mitotic arrest induced by Filanesib ultimately triggers programmed cell death (apoptosis).[1][16] The mechanism is multifactorial and converges on the intrinsic (mitochondrial) apoptotic pathway. Key events include:

-

Depletion of Mcl-1: During mitotic arrest, the short-lived anti-apoptotic protein Mcl-1 is rapidly depleted.[5][16] Myeloma cells, which are often highly dependent on Mcl-1 for survival, are particularly sensitive to this effect.[13][16]

-

Upregulation of Pro-Apoptotic Proteins: Filanesib treatment induces the expression and mitochondrial translocation of pro-apoptotic BH3-only proteins like Noxa and Bim.[16] Noxa is instrumental in mediating the degradation of Mcl-1.[16]

-

Bax Activation: The primary mechanism for apoptosis initiation by Filanesib is the activation of the pro-apoptotic protein Bax.[13][16] This activation appears to be mediated by calpain, a cysteine protease involved in caspase-independent apoptosis, which cleaves Bax into its active p18 fragment.[16]

-

Mitochondrial Permeabilization: Activated Bax translocates to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in cell death.[16][17]

Table 3: Quantitative Data on Filanesib-Induced Apoptosis

| Cell Line / System | Metric | Result | Reference |

|---|---|---|---|

| HUH6 (Hepatoblastoma) | Caspase 3/7 Activity (KIF11 siRNA) | 1.6-fold increase | [14] |

| HUH6 (Hepatoblastoma) | Late Apoptotic Cells (KIF11 siRNA) | 4.3-fold increase | [14] |

| MM.1S (Multiple Myeloma) | Apoptotic Cells in G2/M (Filanesib) | 58% | [13][17] |

| MM.1S (Multiple Myeloma) | Apoptotic Cells in G2/M (Filanesib + Pomalidomide/Dexamethasone) | 88% |[17] |

Key Experimental Protocols

This section provides methodologies for key experiments used to characterize the effects of Filanesib.

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of Filanesib or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).[13]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Culture and Treatment: Culture cells to exponential growth and treat with Filanesib (e.g., 10 nM) or vehicle for the desired time (e.g., 24 hours).[14]

-

Harvesting: Harvest cells by trypsinization, wash with phosphate-buffered saline (PBS), and pellet by centrifugation.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide or DRAQ5) and RNase A (to prevent staining of double-stranded RNA).[13][17]

-

Flow Cytometry: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of the DNA dye for at least 10,000 events.

-

Data Analysis: Use cell cycle analysis software to model the resulting DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.

Immunofluorescence for Mitotic Spindle Visualization

This technique allows for the direct visualization of spindle morphology.[18]

Protocol:

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Treatment: Treat cells with Filanesib or vehicle control for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).

-

Fixation and Permeabilization: Wash cells with PBS, then fix with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde). Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS).[18]

-

Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., PBS with 1% bovine serum albumin).

-

Antibody Incubation: Incubate with a primary antibody targeting α-tubulin to label microtubules. Following washes, incubate with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).[18][19]

-

Mounting and Visualization: Counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope to assess spindle morphology (bipolar vs. monopolar).[19]

References

- 1. mdpi.com [mdpi.com]

- 2. Mitotic Functions and Characters of KIF11 in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinesin-like protein KIF11 - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KIF11 Gene: Function, Mutations, and Role in Cancer [learn.mapmygenome.in]

- 7. The Mitotic Kinesin KIF11 is a Central Driver of Invasion, Proliferation, and Self Renewal in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KIF11 promotes cell proliferation via ERBB2/PI3K/AKT signaling pathway in gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]

- 12. DDIS-21. KIF11 INHIBITORS FILANESIB AND ISPINESIB AS NOVEL AGENTS FOR MENINGIOMA THERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma | Haematologica [haematologica.org]

- 16. ashpublications.org [ashpublications.org]

- 17. ashpublications.org [ashpublications.org]

- 18. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

The Discovery and Synthesis of Filanesib (ARRY-520): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filanesib, also known as ARRY-520, is a potent and highly selective, allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11. Developed by Array BioPharma, Filanesib represents a targeted therapeutic approach in oncology, specifically investigated for hematological malignancies such as multiple myeloma and acute myeloid leukemia. Unlike traditional anti-mitotic agents that target tubulin, such as taxanes and vinca alkaloids, KSP inhibitors like Filanesib disrupt cell division without causing the peripheral neuropathy often associated with tubulin binders. This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and preclinical evaluation of Filanesib.

Introduction: Targeting Mitosis with KSP Inhibition

The process of mitosis is a cornerstone of cancer cell proliferation, making it an attractive target for therapeutic intervention. KSP is a motor protein belonging to the kinesin-5 family that is essential for the formation of a bipolar spindle during the early stages of mitosis.[1] It utilizes the energy from ATP hydrolysis to slide microtubule filaments apart, pushing the centrosomes to opposite poles of the cell. This action is critical for the proper segregation of sister chromatids into two daughter cells.[1][2]

Inhibition of KSP's motor function prevents centrosome separation, leading to the formation of characteristic "monopolar spindles" or "monoasters".[2] This activates the spindle assembly checkpoint, causing the cell to arrest in mitosis (specifically, in prometaphase) and subsequently undergo apoptosis.[1] Because KSP is primarily expressed in proliferating cells and has no known function in post-mitotic cells like neurons, its inhibition offers a promising therapeutic window with a potentially improved safety profile over broad microtubule inhibitors.[2]

Discovery of Filanesib (ARRY-520)

Filanesib emerged from medicinal chemistry programs focused on identifying small molecule inhibitors of KSP. It was developed by Array BioPharma and identified as a promising clinical candidate in 2009.[3] The core structure of Filanesib is a substituted 1,3,4-thiadiazole, a heterocyclic scaffold known to be amenable to chemical modifications for optimizing potency, selectivity, and pharmacokinetic properties.[3] While detailed structure-activity relationship (SAR) studies for the lead optimization of Filanesib are not extensively published, the research on related thiadiazole KSP inhibitors highlights key interaction points within the allosteric binding site of the KSP motor domain (located in the loop L5 region), distinct from the ATP-binding pocket.[3][4][5]

Logical Workflow of Discovery and Preclinical Evaluation

The discovery and development of Filanesib followed a logical progression from initial screening to in vivo validation.

Caption: Generalized workflow for the discovery and preclinical development of Filanesib.

Chemical Synthesis of Filanesib

Filanesib is a chiral molecule with the chemical name (2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide.[6] While the specific, scaled-up manufacturing process used by Array BioPharma is proprietary, the synthesis can be understood through general principles of heterocyclic chemistry. The core of the molecule is the 1,3,4-thiadiazole ring.

A plausible synthetic approach involves the cyclization of a thiosemicarbazide derivative or the conversion of a related 1,3,4-oxadiazole. The key steps would likely include:

-

Formation of a thiosemicarbazone intermediate: This would involve reacting a benzaldehyde derivative with a protected aminopropyl side chain with a thiosemicarbazide.

-

Oxidative cyclization: The thiosemicarbazone is then cyclized to form the 1,3,4-thiadiazoline ring. This step establishes the critical stereocenter.

-

Functionalization: The final steps would involve coupling the N-methoxy-N-methylcarboxamide group and the 2,5-difluorophenyl moiety to the thiadiazole core, followed by deprotection of the aminopropyl side chain.

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of acylhydrazines with a thionating agent like Lawesson's reagent, followed by cyclization.[7] Given the complexity and chirality of Filanesib, a multi-step, stereoselective synthesis is required to achieve the desired (S)-enantiomer, which is the active form.[8]

Mechanism of Action: Induction of Mitotic Catastrophe

Filanesib functions as a noncompetitive inhibitor of KSP's ATPase activity.[9] It binds to an allosteric pocket formed by helix α2 and loop L5 of the KSP motor domain.[3] This binding event locks the motor protein in a state that prevents ADP release, thereby stalling the mechanochemical cycle that drives microtubule sliding.[3]

The inhibition of KSP leads to a cascade of cellular events:

-

Failed Centrosome Separation: KSP-driven outward force on the microtubules is lost.

-

Monopolar Spindle Formation: The centrosomes fail to separate, resulting in a single spindle pole from which microtubules radiate.

-

Spindle Assembly Checkpoint Activation: The cell detects the improper spindle formation and arrests the cell cycle in prometaphase.

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[9][10]

This mechanism is particularly effective in rapidly dividing cells, such as those found in hematological malignancies, which are highly dependent on the fidelity of the mitotic process.[7][11]

Caption: Signaling pathway illustrating Filanesib's mechanism of action.

Quantitative Preclinical Data

Filanesib has demonstrated potent activity in both biochemical and cell-based assays, as well as in vivo animal models.

Table 1: In Vitro Activity of Filanesib

| Parameter | Value | Assay Type / Cell Line | Reference(s) |

| IC₅₀ (KSP ATPase) | 6 nM | Recombinant Human KSP | [8][9][11] |

| EC₅₀ (Proliferation) | 0.4 - 14.4 nM | Broad range of human tumor cell lines | [9] |

| EC₅₀ (Proliferation) | 3.7 nM | HCT-15 (Colon Cancer) | [8] |

| EC₅₀ (Proliferation) | 4.2 nM | K562/ADR (Drug-Resistant Leukemia) | [8] |

| EC₅₀ (Proliferation) | 14 nM | NCI/ADR-RES (Drug-Resistant Ovarian) | [8] |

| GI₅₀ (Growth Inhibition) | 1.5 nM | Type II Epithelial Ovarian Cancer (EOC) cells | [8] |

Table 2: In Vivo Efficacy and Clinical Response of Filanesib

| Model / Patient Population | Dosing Regimen | Outcome | Reference(s) |

| RPMI-8226 Multiple Myeloma Xenograft | 20 mg/kg/day (i.p.) | Complete tumor elimination | [11] |

| HL-60 & MV4-11 AML Xenografts | 20 mg/kg/day (i.p.) | Complete tumor elimination | [11] |

| Relapsed/Refractory Multiple Myeloma | 1.50 mg/m² (IV, Days 1 & 2 of 14-day cycle) | 16% Overall Response Rate (Single Agent) | [10] |

| Relapsed/Refractory Multiple Myeloma | 1.50 mg/m² (IV) + Dexamethasone | 15% Overall Response Rate | [10] |

Experimental Protocols

The characterization of Filanesib involved a suite of standard biochemical and cell biology assays.

KSP ATPase Inhibition Assay (Representative Protocol)

This assay quantifies the ability of a compound to inhibit the ATP hydrolysis activity of the KSP motor protein. A common method is a luminescence-based assay that measures the amount of ADP produced.

-

Principle: The ADP-Glo™ Kinase Assay is used to quantify the amount of ADP produced in the ATPase reaction. After the KSP reaction, remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then used in a luciferase reaction to generate a light signal proportional to the initial KSP activity.[1][12][13]

-

Methodology:

-

Reaction Setup: Recombinant human KSP enzyme is incubated with microtubules (to stimulate activity), ATP, and varying concentrations of Filanesib (or DMSO vehicle control) in an appropriate reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

-

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow for ATP hydrolysis.

-

ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the enzymatic reaction and deplete any unconsumed ATP. This is typically incubated for 40 minutes at room temperature.

-

ADP to ATP Conversion & Detection: Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated by KSP into ATP, and a luciferase/luciferin pair that generates a luminescent signal from this newly synthesized ATP. The plate is incubated for another 30-60 minutes.

-

Data Acquisition: Luminescence is read on a plate reader. The signal is inversely proportional to the inhibitory activity of Filanesib.

-

Analysis: Data are normalized to controls, and IC₅₀ values are calculated using a non-linear regression curve fit.

-

Cell Proliferation / Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Methodology:

-

Cell Plating: Cancer cells (e.g., multiple myeloma MM.1S cells) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight (if applicable).

-

Compound Treatment: Cells are treated with a serial dilution of Filanesib or vehicle control for a specified duration (e.g., 48-72 hours).

-

MTT Addition: MTT reagent (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the purple solution is measured using a spectrophotometer at a wavelength of ~570 nm.

-

Analysis: Absorbance values are converted to percentage of viability relative to the vehicle-treated control. EC₅₀ or GI₅₀ values are determined by plotting viability against drug concentration.

-

Mitotic Arrest Assay (Flow Cytometry)

This assay quantifies the percentage of cells in different phases of the cell cycle, allowing for the detection of G2/M phase arrest induced by anti-mitotic agents.

-

Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer. Cells in the G2 or M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), allowing for their distinct quantification.

-

Methodology:

-

Cell Treatment: Cells are cultured with varying concentrations of Filanesib or vehicle control for a set time (e.g., 24-48 hours).

-

Cell Harvesting: Cells are harvested, washed with PBS, and counted.

-

Fixation: Cells are fixed to permeabilize the membranes. A common method is dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.

-

Staining: The fixed cells are washed and resuspended in a staining solution containing a DNA dye (e.g., PI at 40 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

-

Data Acquisition: The samples are analyzed on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells.

-

Analysis: The resulting data is displayed as a histogram of cell count versus DNA content. Software is used to model the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates mitotic arrest.

-

Conclusion and Future Directions

Filanesib (ARRY-520) is a well-characterized, potent KSP inhibitor that validated KSP as a therapeutic target in oncology. Its mechanism of inducing mitotic arrest through the formation of monopolar spindles offers a distinct advantage over traditional tubulin-targeting agents, notably the absence of neurotoxicity. While its development has faced challenges, particularly in identifying patient populations that derive the most benefit, the preclinical data underscore its potent anti-tumor activity, especially in hematological cancers. Ongoing and future research may focus on identifying predictive biomarkers of response and exploring novel combination therapies to enhance its efficacy in treating diseases like multiple myeloma. The journey of Filanesib from a high-throughput screen hit to a clinical-stage drug provides a valuable case study in modern, targeted drug development.

References

- 1. ulab360.com [ulab360.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Filanesib - Wikipedia [en.wikipedia.org]

- 7. ARRY-520, a novel KSP inhibitor with potent activity in hematological and taxane-resistant tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ADP-Glo™ Kinase Assay Protocol [promega.jp]

Filanesib (TFA) Target Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of Filanesib (ARRY-520), a potent and selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11. This document details the quantitative selectivity of Filanesib against other kinesin motor proteins, outlines the experimental protocols used for these determinations, and illustrates the key signaling pathways and experimental workflows.

Core Concept: Selective Inhibition of KSP

Filanesib is a small molecule inhibitor that targets KSP, a crucial motor protein for the formation of the bipolar mitotic spindle during cell division.[1][2] By inhibiting KSP's ATPase activity, Filanesib induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptosis in proliferating cancer cells.[2][3] Its high selectivity for KSP over other kinesins is a key attribute, minimizing off-target effects and potential toxicities.

Quantitative Selectivity Profile

Filanesib demonstrates exceptional selectivity for human KSP (Eg5). Biochemical assays have determined its half-maximal inhibitory concentration (IC50) for KSP to be 6 nM.[4] In contrast, its activity against a panel of eight other human kinesin motor proteins is significantly lower, with IC50 values exceeding 100 µM for all tested kinesins.[4] This represents a selectivity of over 16,000-fold for KSP over the other assayed kinesins.

| Target Kinesin | Kinesin Family | Filanesib (ARRY-520) IC50 |

| KSP (Eg5/KIF11) | Kinesin-5 | 6 nM |

| CENP-E (KIF10) | Kinesin-7 | >100 µM |

| MKLP-2 (KIF20A) | Kinesin-6 | >100 µM |

| KIF1A | Kinesin-3 | >100 µM |

| KIF3A | Kinesin-2 | >100 µM |

| KIFC1 (HSET) | Kinesin-14 | >100 µM |

| KHC (KIF5B) | Kinesin-1 | >100 µM |

| MCAK (KIF2C) | Kinesin-13 | >100 µM |

| RabK6 (KIF20A) | Kinesin-6 | >100 µM |

This table summarizes the quantitative data on Filanesib's selectivity.

Experimental Protocols

The selectivity of Filanesib was primarily determined using a microtubule-activated ATPase assay. This biochemical assay measures the rate of ATP hydrolysis by the kinesin motor domain in the presence of microtubules, which act as a cofactor to stimulate enzymatic activity. The inhibition of this activity by Filanesib is then quantified to determine the IC50 value.

Two common formats for this assay are the endpoint malachite green assay and the continuous coupled pyruvate kinase/lactate dehydrogenase (PK/LDH) assay. While the specific format used for the initial high-throughput screening of Filanesib against the kinesin panel is not publicly detailed, the principles of these assays are well-established.

Principle of the Microtubule-Activated ATPase Assay

Kinesin motor proteins, including KSP, are enzymes that hydrolyze ATP to generate the energy required for their movement along microtubules. This ATPase activity is significantly stimulated in the presence of microtubules. The assay measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) or ADP produced over time.

Diagram of the General Experimental Workflow for Kinesin Inhibitor Screening

Caption: Workflow for determining kinesin inhibitor IC50 values.

Detailed Methodology: Malachite Green Endpoint ATPase Assay (A Probable Method)

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis at a single time point.

-

Reagent Preparation:

-

Assay Buffer: Typically contains PIPES or HEPES buffer, MgCl2, EGTA, and a microtubule stabilizing agent like paclitaxel.

-

Kinesin and Microtubules: Purified recombinant human kinesin motor domains and taxol-stabilized bovine brain microtubules are diluted to their final concentrations in the assay buffer.

-

Filanesib: A dilution series of Filanesib is prepared in DMSO and then further diluted in the assay buffer.

-

ATP Solution: A stock solution of ATP is prepared in the assay buffer.

-

Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in acid is prepared.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, the kinesin, microtubules, and varying concentrations of Filanesib are pre-incubated for a short period at room temperature.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a fixed time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

The reaction is stopped by the addition of the malachite green reagent. This reagent forms a colored complex with the free inorganic phosphate produced.

-

The absorbance of the colored complex is measured at approximately 620-650 nm using a plate reader.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of phosphate to convert absorbance values to the amount of Pi produced.

-

The percentage of inhibition of ATPase activity is calculated for each Filanesib concentration relative to a DMSO vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Signaling Pathway and Mechanism of Action

Filanesib's mechanism of action is centered on the disruption of mitosis. By inhibiting KSP, it prevents the separation of centrosomes, a critical step in the formation of the bipolar spindle. This leads to the formation of monopolar spindles, which triggers the spindle assembly checkpoint, causing the cell to arrest in mitosis. Prolonged mitotic arrest ultimately leads to apoptotic cell death.

Diagram of Filanesib's Mechanism of Action

Caption: Filanesib inhibits KSP, leading to mitotic arrest and apoptosis.

Conclusion

Filanesib (TFA) is a highly potent and selective inhibitor of the mitotic kinesin KSP (Eg5). Its selectivity profile, characterized by a significant potency difference between its inhibition of KSP and other kinesins, underscores its targeted mechanism of action. The microtubule-activated ATPase assay is the standard method for determining this selectivity. Understanding the specific molecular interactions and the downstream cellular consequences of KSP inhibition by Filanesib is crucial for its continued development and clinical application in oncology.

References

- 1. A phase 1 dose-escalation study of ARRY-520, a kinesin spindle protein inhibitor, in patients with advanced myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of KinI kinesin ATPase activity by binding to the microtubule lattice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. cytoskeleton.com [cytoskeleton.com]

Pharmacokinetics and pharmacodynamics of Filanesib in preclinical models

An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Filanesib

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical data for Filanesib (ARRY-520), a highly selective inhibitor of Kinesin Spindle Protein (KSP). It details the compound's mechanism of action, its pharmacodynamic effects in both in vitro and in vivo models, and summarizes the available pharmacokinetic properties.

Filanesib targets Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, a crucial motor protein for cell division.[1][2] KSP is responsible for separating centrosomes and establishing a bipolar spindle during the early stages of mitosis.[3] By selectively inhibiting KSP, Filanesib prevents the formation of the bipolar spindle, resulting in the formation of a characteristic monopolar spindle.[3][4] This aberration triggers the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[5]

Prolonged mitotic arrest ultimately leads to apoptotic cell death.[4] This process is particularly effective in cells dependent on short-lived survival proteins, such as Myeloid Cell Leukemia 1 (Mcl-1), which is rapidly depleted during KSP inhibition-induced arrest.[3][6] Furthermore, Filanesib has been shown to activate the pro-apoptotic protein BAX, contributing to its cell-killing effects.[6]

References

- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

An In-depth Technical Guide to the Apoptosis Induction Pathway Triggered by Filanesib TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filanesib (ARRY-520), a potent and selective small molecule inhibitor of the Kinesin Spindle Protein (KSP), has demonstrated significant anti-tumor activity in various preclinical and clinical settings.[1][2] KSP, also known as KIF11 or Eg5, is a crucial motor protein for the formation of the bipolar spindle during mitosis.[3] Its inhibition by Filanesib leads to mitotic arrest, a state that ultimately drives cancer cells towards programmed cell death, or apoptosis.[1][4] This technical guide provides a comprehensive overview of the molecular pathways governing Filanesib-induced apoptosis, detailed experimental protocols for its investigation, and quantitative data to support further research and development.

Core Mechanism of Action: Mitotic Arrest

Filanesib functions by allosterically binding to KSP, inhibiting its ATPase activity. This enzymatic activity is essential for KSP to move along microtubules and push the spindle poles apart. The inhibition of KSP results in the formation of characteristic monopolar spindles, where chromosomes are arranged in a rosette-like structure around a single spindle pole.[1][3] This aberrant mitotic configuration activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that halts the cell cycle in mitosis to prevent chromosomal missegregation. Prolonged activation of the SAC due to persistent KSP inhibition is a key trigger for the subsequent induction of apoptosis.[1]

The Apoptotic Signaling Cascade

Filanesib-induced apoptosis is primarily mediated through the intrinsic, or mitochondrial, pathway. This cascade of events culminates in the activation of effector caspases, the executioners of apoptosis. The key molecular events are detailed below.

Regulation by the Bcl-2 Family of Proteins

The Bcl-2 family of proteins, comprising both pro-apoptotic and anti-apoptotic members, are central regulators of the intrinsic apoptotic pathway. Filanesib treatment modulates the balance of these proteins, tipping the scales in favor of cell death.

-

Downregulation of Mcl-1: The anti-apoptotic protein Mcl-1 is a critical survival factor in many cancer cells. Following Filanesib-induced mitotic arrest, a rapid decline in Mcl-1 protein levels is observed.[3] This decrease is a crucial event that sensitizes the cell to apoptotic stimuli.

-

Activation of BAX: The pro-apoptotic protein BAX plays a pivotal role in Filanesib-induced apoptosis. Upon Filanesib treatment, BAX translocates from the cytosol to the mitochondrial outer membrane.[3] The basal expression level of BAX has been shown to correlate with sensitivity to Filanesib.[3]

A Putative Calpain-Dependent, Caspase-Independent Initiation

Intriguingly, evidence suggests a potential caspase-independent mechanism for the initial activation of BAX. This pathway may involve the calcium-dependent protease, calpain. It is proposed that Filanesib treatment can lead to calpain activation, which in turn cleaves BAX into a more potent pro-apoptotic fragment. This event may precede the activation of caspases, suggesting an alternative route to initiate the apoptotic cascade.[1]

Mitochondrial Outer Membrane Permeabilization (MOMP) and Apoptosome Formation

The translocation and activation of BAX at the mitochondria leads to the formation of pores in the outer mitochondrial membrane, a process known as MOMP. This results in the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[3]

Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of a large protein complex called the apoptosome.

Caspase Activation and Execution of Apoptosis

The apoptosome serves as a platform for the recruitment and activation of the initiator caspase, pro-caspase-9. Activated caspase-9 then cleaves and activates the effector caspases, primarily caspase-3 and caspase-7.[5] These activated effector caspases are responsible for the systematic dismantling of the cell by cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Data Presentation

The following tables summarize quantitative data from various studies investigating the effects of Filanesib.

Table 1: IC50 Values of Filanesib in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Human KSP | (Enzymatic Assay) | 6 | [4] |

| HCT-15 | Colorectal Carcinoma | 3.7 | [2] |

| NCI/ADR-RES | Ovarian Cancer (drug-resistant) | 14 | [2] |

| K562/ADR | Chronic Myelogenous Leukemia (drug-resistant) | 4.2 | [2] |

| OPM-2 | Multiple Myeloma | Sensitive (low nM range) | [1] |

| MM1S | Multiple Myeloma | Sensitive (low nM range) | [1] |

| U266 | Multiple Myeloma | Less sensitive | [1] |

Table 2: Induction of Apoptosis by Filanesib in Multiple Myeloma Cell Lines

| Cell Line | Treatment | Duration (hours) | % Apoptotic Cells (Annexin V+) | Reference |

| MM.1S | Control | 48 | 5% | [6] |

| MM.1S | Filanesib | 48 | 56% | [6] |

| MM.1S | Filanesib (10 nM) | 24 | 50% | [1] |

| MM.1S (Bax siRNA) | Filanesib (10 nM) | 24 | 26% | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of Filanesib-induced apoptosis are provided below.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of Filanesib TFA or vehicle control (DMSO) for the desired duration (e.g., 48 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.

Protocol:

-

Seed cells and treat with this compound as described for the viability assay.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Live cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This technique can be used to measure changes in the expression levels of key apoptotic proteins such as Bcl-2 family members and the cleavage (activation) of caspases.

Protocol:

-

Treat cells with this compound and harvest at various time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., BAX, Mcl-1, cleaved caspase-3, cleaved caspase-7, PARP) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.

Protocol:

-

Grow cells on coverslips and treat with this compound.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Incubate the cells with the TdT reaction mixture containing labeled dUTPs.

-

Stop the reaction and wash the cells.

-

If using a fluorescent label, counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Mandatory Visualization

Signaling Pathway Diagram

Caption: Signaling pathway of Filanesib-induced apoptosis.

Experimental Workflow Diagram

Caption: Experimental workflow for investigating apoptosis.

Conclusion

This compound induces apoptosis in cancer cells through a well-defined pathway that originates from the inhibition of the KSP motor protein, leading to mitotic arrest. The subsequent activation of the intrinsic apoptotic pathway, characterized by the downregulation of Mcl-1 and the activation of BAX, culminates in caspase-mediated cell death. The potential involvement of a calpain-dependent, caspase-independent initiation step adds another layer of complexity and a potential avenue for further investigation. This in-depth guide provides the foundational knowledge and practical methodologies for researchers to explore the therapeutic potential of Filanesib and other KSP inhibitors in the development of novel anti-cancer strategies.

References

- 1. ashpublications.org [ashpublications.org]

- 2. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of the Trifluoroacetate Counter-Ion in Enhancing Filanesib Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the trifluoroacetate (TFA) counter-ion in modulating the solubility of Filanesib, a potent and selective inhibitor of the kinesin spindle protein (KSP). Understanding the physicochemical properties of active pharmaceutical ingredients (APIs) like Filanesib is paramount for successful formulation development and ensuring optimal bioavailability. This document provides a comprehensive overview of Filanesib's solubility, the impact of its TFA salt form, detailed experimental protocols for solubility determination, and a visualization of its mechanism of action.

Introduction to Filanesib and the Importance of Solubility

Filanesib (also known as ARRY-520) is a small molecule inhibitor of KSP (Eg5), a motor protein essential for the formation of the bipolar spindle during mitosis. By inhibiting KSP, Filanesib induces mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] Its development as a therapeutic agent has been a subject of numerous preclinical and clinical investigations.

A critical determinant of a drug's efficacy is its solubility, which directly influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of promising compounds. Filanesib, in its free base form, exhibits very low water solubility, posing a significant challenge for formulation.[][4] To overcome this limitation, Filanesib is often formulated as a salt, with the trifluoroacetate (TFA) salt being a common form.[5][6][7]

The Role of the TFA Counter-Ion in Solubility Enhancement

The conversion of a free base to a salt by introducing a counter-ion is a widely employed strategy in pharmaceutical development to enhance the aqueous solubility and overall developability of a drug candidate.[8] In the case of Filanesib, the TFA counter-ion plays a crucial role in improving its solubility.

Quantitative Solubility Data for Filanesib and its Salts

The following table summarizes the available quantitative data on the solubility of Filanesib in its free base and hydrochloride salt forms in various solvents. While specific data for the TFA salt is not provided, the data for the hydrochloride salt serves as a strong indicator of the solubility enhancement achieved through salt formation.

| Compound Form | Solvent/Medium | Solubility | Reference |

| Filanesib (Free Base) | Water | 0.0045 mg/mL | [] |

| Filanesib (Free Base) | Water | Not soluble | [4] |

| (R)-Filanesib | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 3.75 mg/mL | [10] |

| (R)-Filanesib | 10% DMSO + 90% Corn Oil | ≥ 3.75 mg/mL | [10] |

| Filanesib Hydrochloride | DMSO | 84 mg/mL (Batch 1), 91 mg/mL (Batch 2) | [9] |

| Filanesib Hydrochloride | Water | 84 mg/mL (Batch 1), 91 mg/mL (Batch 2) | [9] |

| Filanesib Hydrochloride | Ethanol | 84 mg/mL (Batch 1), 91 mg/mL (Batch 2) | [9] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[11][12] The following protocol is a detailed methodology adapted for a hydrophobic compound like Filanesib.

Objective: To determine the equilibrium solubility of Filanesib (TFA salt or free base) in a specified aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Materials:

-

Filanesib compound (TFA salt or free base)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

High-performance liquid chromatography (HPLC) grade water

-

Organic solvent for stock solution preparation (e.g., DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a suitable column and UV detector

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of the Filanesib compound into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of the aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Phase Separation:

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

To separate the solid from the dissolved compound, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.

-

Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.

-

For further clarification, filter the supernatant through a 0.22 µm syringe filter. Discard the initial few drops of the filtrate to avoid any potential adsorption to the filter membrane.

-

-

Quantification:

-

Prepare a series of standard solutions of the Filanesib compound in the same aqueous buffer at known concentrations.

-

Analyze the filtered supernatant (the saturated solution) and the standard solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Determine the concentration of Filanesib in the saturated solution by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility of the compound under the tested conditions.

-

Visualization of Filanesib's Mechanism of Action

Filanesib's mechanism of action is a direct inhibition of the Kinesin Spindle Protein (KSP), which is crucial for proper mitotic spindle formation. This targeted action leads to cell cycle arrest and ultimately, apoptosis in cancerous cells.

Caption: Mechanism of Action of Filanesib.

Conclusion

The use of the trifluoroacetate counter-ion is a critical strategy in the formulation of Filanesib to overcome its inherently low aqueous solubility. By forming a salt, the physicochemical properties of Filanesib are significantly improved, enhancing its potential as a therapeutic agent. The provided quantitative data, though indirect for the TFA salt, strongly supports the solubility-enhancing effect of salt formation. The detailed experimental protocol for solubility determination offers a robust method for researchers to further characterize Filanesib and other drug candidates. The direct mechanism of action of Filanesib, through the inhibition of KSP, underscores its targeted approach in cancer therapy. This technical guide provides valuable insights for professionals in the field of drug development, emphasizing the importance of understanding and manipulating the physicochemical properties of APIs to unlock their full therapeutic potential.

References

- 1. Filanesib | C20H22F2N4O2S | CID 44224257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 4. Filanesib TFA | TargetMol [targetmol.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound (ARRY-520 TFA) | KSP 抑制剂 | MCE [medchemexpress.cn]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Methodological & Application

Application Notes and Protocols: Dosing and Administration of Filanesib TFA in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filanesib (formerly ARRY-520), a trifluoroacetate (TFA) salt, is a potent and highly selective inhibitor of Kinesin Spindle Protein (KSP), also known as KIF11.[1][2] KSP is a crucial motor protein for the formation of the bipolar mitotic spindle, and its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells.[3][4] Preclinical studies in mouse xenograft models have demonstrated significant antitumor activity of Filanesib in various cancer types, including multiple myeloma and solid tumors.[3][5] These application notes provide a comprehensive overview of the dosing and administration of Filanesib TFA in mouse xenograft models based on published preclinical data.

Mechanism of Action

Filanesib selectively targets KIF11, a motor protein active during mitosis.[1] Inhibition of KIF11 disrupts the separation of centrosomes, leading to the formation of monopolar spindles and causing cell cycle arrest in the G2/M phase.[3][6] This prolonged mitotic arrest ultimately triggers apoptosis, the programmed cell death, in rapidly dividing cancer cells.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in mouse xenograft models.

Table 1: Maximum Tolerated Dose (MTD) of Filanesib in Mice [5]

| Mouse Strain | Dosing Schedule | Route of Administration | MTD (mg/kg) |

| Nude (female) | q4dx3 (every 4 days for 3 doses) | Intraperitoneal (i.p.) | 25-30 |

| SCID-beige (female) | q4dx3 (every 4 days for 3 doses) | Intraperitoneal (i.p.) | 20-27 |

Table 2: Efficacy of Filanesib in Various Subcutaneous Xenograft Models [5]

| Xenograft Model | Cancer Type | Dosing Schedule | Route of Administration | Dose (mg/kg) | Outcome |

| HT-29 | Colon Carcinoma | q4dx3 | i.p. | 15-30 | Minimally effective dose between 15-20 mg/kg |

| RPMI8226 | Multiple Myeloma | q4dx3 | i.p. | Not specified | 100% complete response rate |

| MV4-11 | Acute Myeloid Leukemia | q4dx3 | i.p. | Not specified | 100% complete response rate |

| HL-60 | Promyelocytic Leukemia | q4dx3 | i.p. | Not specified | 100% complete response rate |

Experimental Protocols

Subcutaneous Xenograft Model Development

This protocol outlines the general procedure for establishing subcutaneous tumor xenografts in mice.

Materials:

-

Cancer cell line of interest (e.g., HT-29, RPMI8226)

-

Appropriate cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Matrigel (optional, can improve tumor take rate)

-

Immunocompromised mice (e.g., nude, SCID)

-

Sterile syringes and needles (e.g., 27-gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture tumor cells according to standard protocols to achieve the required number of cells for injection.

-

Cell Preparation:

-

For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect directly from the flask.

-

Wash the cells with sterile PBS and centrifuge.

-

Resuspend the cell pellet in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 5-10 x 10^6 cells in 100-200 µL).

-

-

Animal Preparation: Anesthetize the mouse. Shave and sterilize the injection site on the flank.

-

Subcutaneous Injection: Inject the cell suspension subcutaneously into the flank of the mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Filanesib Dosing and Administration

Materials:

-

This compound

-

Appropriate vehicle for reconstitution (e.g., sterile saline, DMSO/Cremophor-based vehicle)

-

Sterile syringes and needles (e.g., 27-gauge)

Procedure:

-

Drug Preparation: Reconstitute this compound in the appropriate vehicle to the desired stock concentration. Further dilute as necessary for the final dosing concentration. The formulation should be prepared fresh for each administration.

-

Administration:

-

Administer Filanesib via intraperitoneal (i.p.) injection.

-

The dosing volume should be based on the individual mouse's body weight (e.g., 10 µL/g).

-

-

Dosing Schedule: A commonly used schedule is every 4 days for 3 doses (q4dx3).[5] However, the optimal schedule may vary depending on the tumor model and study objectives.

-

Monitoring: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, and local reactions at the injection site. Body weight should be recorded at least twice weekly.

Pharmacodynamic Assessment

To confirm the mechanism of action of Filanesib in vivo, pharmacodynamic studies can be performed.

Procedure:

-

Establish subcutaneous tumor xenografts as described above until they reach a volume of 250-350 mm³.[5]

-

Administer a single dose of Filanesib i.p.[5]

-

At various time points after administration (e.g., 24, 48, 72, 96 hours), euthanize a subset of mice.[5]

-

Excise the tumors and fix them in 10% neutral buffered formalin.[5]

-

Process the tumors for paraffin embedding.[5]

-

Perform immunohistochemistry (IHC) on tumor sections to analyze:

Conclusion

This compound has demonstrated potent antitumor activity in a range of mouse xenograft models. The provided dosing and administration protocols, along with the summarized quantitative data, offer a valuable resource for researchers designing and conducting preclinical in vivo studies with this KSP inhibitor. Adherence to these established methodologies will facilitate the generation of robust and reproducible data for the evaluation of Filanesib's therapeutic potential.

References

- 1. Filanesib - Wikipedia [en.wikipedia.org]

- 2. A Phase 1 Dose-Escalation Study of ARRY-520, a KSP Inhibitor, in Patients with Advanced Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ARRY-520, a Novel KSP Inhibitor with Potent Activity in Hematological and Taxane-resistant Tumor Models | Anticancer Research [ar.iiarjournals.org]

- 6. Filanesib (ARRY-520), a Selective Inhibitor of Kinesin Spindle Protein, for Patients with Relapsed/Refractory MM | Research To Practice [researchtopractice.com]

Application Notes and Protocols for Immunofluorescence Staining of Monopolar Spindles Following Filanesib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filanesib (ARRY-520) is a potent and highly selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1] KSP is a plus-end-directed motor protein that plays an essential role during mitosis.[2] It is responsible for establishing and maintaining the bipolar mitotic spindle by separating duplicated centrosomes.[2] Inhibition of KSP by Filanesib prevents this separation, leading to the formation of characteristic monopolar spindles, which triggers a mitotic arrest and subsequent apoptosis in proliferating cells.[2][3] This mechanism makes Filanesib a compelling therapeutic agent in oncology, particularly in hematological malignancies like multiple myeloma.[3]

These application notes provide a detailed protocol for the immunofluorescence staining of monopolar spindles in the multiple myeloma cell line MM.1S after treatment with Filanesib. This method allows for the clear visualization and quantification of the drug's on-target effect, which is crucial for preclinical research and drug development.

Data Presentation

The efficacy of Filanesib in inducing monopolar spindle formation can be quantified by treating cells with varying concentrations of the drug and determining the percentage of mitotic cells exhibiting the monopolar phenotype. Below are representative data from studies on the MM.1S cell line treated for 24 hours.

Table 1: Dose-Dependent Induction of Monopolar Spindles by Filanesib in MM.1S Cells

| Treatment Group | Concentration | Percentage of Mitotic Cells with Monopolar Spindles (Mean ± SD) |

| Vehicle Control (DMSO) | - | 0% |

| Filanesib | 2.5 nM | 8% |

| Filanesib + Pomalidomide/Dexamethasone | 2.5 nM | 19% |

| Data derived from a study on MM.1S cells treated for 24 hours. The combination with pomalidomide and dexamethasone was shown to enhance the formation of monopolar spindles.[4][5] |

Table 2: Recommended Antibody Panel for Spindle and Centrosome Visualization

| Target Protein | Primary Antibody | Secondary Antibody (Example) | Fluorophore (Example) |

| Microtubules (Spindle) | Mouse anti-α-Tubulin | Goat anti-Mouse IgG (H+L) | Alexa Fluor 488 |

| Centrosomes (Spindle Poles) | Rabbit anti-γ-Tubulin | Goat anti-Rabbit IgG (H+L) | Alexa Fluor 594 |

| Nucleus | - | - | DAPI |

Experimental Protocols

This section details the complete workflow from cell culture to imaging for the analysis of monopolar spindles induced by Filanesib.

Part 1: Cell Culture and Treatment

This protocol is optimized for the MM.1S human multiple myeloma cell line, which grows in suspension and as a loosely adherent monolayer.[3][6]

Materials:

-

MM.1S cell line (e.g., ATCC CRL-2974)

-

RPMI-1640 medium (ATCC 30-2001)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Filanesib (ARRY-520)

-

Dimethyl sulfoxide (DMSO)

-

T-75 culture flasks

-

6-well plates

-

Poly-L-lysine coated coverslips (optional, for adherent fraction)

-

Centrifuge and tubes

Procedure:

-

Cell Culture: Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[3]

-

Subculturing: Maintain cell density between 0.5 x 10^5 and 2 x 10^6 cells/mL. For passaging, collect both suspension and loosely adherent cells. Gently scrape the adherent cells and combine with the suspended cells. Centrifuge at 125 x g for 5-7 minutes, resuspend in fresh medium, and re-plate at the desired density.[3][7]

-

Cell Seeding for Experiment: Seed MM.1S cells in 6-well plates at a density of 0.5 x 10^6 cells/mL. For visualization of the adherent cell population, sterile poly-L-lysine coated coverslips can be placed in the wells prior to seeding.

-

Filanesib Treatment: Prepare a stock solution of Filanesib in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 nM, 2.5 nM, 5 nM, 10 nM). Add the Filanesib dilutions to the cells. Include a vehicle-only (DMSO) control.

-

Incubation: Incubate the cells with Filanesib for 24 hours at 37°C in a 5% CO2 incubator.[3]

Part 2: Immunofluorescence Staining

This protocol is adapted for suspension cells and utilizes a cytospin to adhere the cells to microscope slides.

Materials:

-

Phosphate Buffered Saline (PBS)

-

Cytocentrifuge (e.g., Shandon Cytospin) and slides

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 10% normal goat serum in PBS)

-

Primary antibodies (see Table 2)

-

Fluorophore-conjugated secondary antibodies (see Table 2)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

Procedure:

-

Cell Harvesting: Collect cells from each well, including both suspension and scraped adherent cells. Centrifuge at 125 x g for 5 minutes.

-

Cytospin Preparation: Resuspend the cell pellet in PBS containing 30% FBS to a concentration of approximately 5x10^5 cells/mL.[7] Add 200 µL of the cell suspension to a cytospin chamber and centrifuge at 800 rpm for 5 minutes to adhere the cells to the microscope slide.[7]

-

Fixation: Immediately fix the cells on the slide with 4% PFA for 15 minutes at room temperature.

-

Washing: Gently wash the slides three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[8]

-

Washing: Wash the slides three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the slides with blocking buffer for 1 hour at room temperature in a humidified chamber.

-

Primary Antibody Incubation: Dilute the primary antibodies (anti-α-Tubulin and anti-γ-Tubulin) in blocking buffer. Apply the antibody solution to the slides and incubate overnight at 4°C in a humidified chamber.

-

Washing: Wash the slides three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Apply the antibody solution to the slides and incubate for 1 hour at room temperature, protected from light.

-

Washing: Wash the slides three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate the slides with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

-

Final Wash: Perform a final wash with PBS.

-

Mounting: Carefully mount a coverslip onto each slide using antifade mounting medium. Seal the edges with nail polish.

-

Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for each fluorophore.

Part 3: Quantification and Analysis

-

Image Acquisition: Capture images of randomly selected fields of view for each treatment condition.

-

Cell Scoring: For each field, count the total number of mitotic cells (identified by condensed chromatin stained with DAPI).

-

Monopolar Spindle Identification: Among the mitotic cells, identify and count the cells exhibiting a monopolar spindle phenotype (a radial array of microtubules emanating from a single point or two very closely localized points, with chromosomes arranged in a rosette).

-

Calculation: Calculate the percentage of mitotic cells with monopolar spindles for each treatment condition: (Number of cells with monopolar spindles / Total number of mitotic cells) x 100.

Diagrams

Caption: Experimental workflow for immunofluorescence analysis.

Caption: Mechanism of action of Filanesib.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Sample Preparation Protocol for High Throughput Immunofluorescence of Suspension Cells on an Adherent Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creighton.edu [creighton.edu]

- 8. fortislife.com [fortislife.com]

Application Notes and Protocols: Western Blot Detection of Mitotic Arrest Markers Following Filanesib Treatment

For Researchers, Scientists, and Drug Development Professionals

Application Note: Understanding Filanesib-Induced Mitotic Arrest

Filanesib (ARRY-520) is a potent and highly selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a crucial motor protein expressed only in dividing cells, where it plays an essential role in establishing a bipolar mitotic spindle by separating centrosomes.[1][3] Inhibition of KSP's motor activity prevents centrosome separation, leading to the formation of aberrant monopolar spindles.[1][4] This structural defect activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism, causing the cell to arrest in mitosis.[3][5] Prolonged mitotic arrest ultimately triggers apoptotic cell death, making KSP inhibitors like Filanesib a promising therapeutic strategy for various cancers.[2][3][6]

Western blotting is a fundamental technique to confirm the biological effect of Filanesib by detecting changes in key proteins that serve as markers for mitotic arrest. The primary markers include:

-

Cyclin B1: A regulatory protein that complexes with Cdk1 to form the Maturation-Promoting Factor (MPF), which drives entry into mitosis.[7][8] Cyclin B1 levels accumulate throughout the G2 phase and peak in mitosis.[1] During a functional mitotic arrest, Cyclin B1 levels remain elevated as its degradation by the Anaphase-Promoting Complex (APC) is inhibited.[9][10]

-

Phospho-Histone H3 (Ser10) (pHH3): Phosphorylation of Histone H3 at serine 10 is tightly correlated with chromosome condensation during mitosis.[11][12][13] It is considered a specific and reliable marker for cells in the M-phase of the cell cycle.[1][14] An increase in pHH3 levels is a direct indicator of an accumulation of cells in mitosis.[1]

-

Securin: An anaphase inhibitor that prevents the premature separation of sister chromatids by inhibiting the protease Separase.[15][16] Like Cyclin B1, Securin is a substrate of the APC and is degraded to allow the transition from metaphase to anaphase.[9][16] Its accumulation is therefore indicative of a mitotic arrest.

This document provides detailed protocols for utilizing Western blot to measure the expression of these markers in cells treated with Filanesib.

Signaling Pathway and Experimental Workflow

Filanesib Mechanism of Action

The following diagram illustrates the signaling pathway affected by Filanesib, leading to mitotic arrest.

Caption: Filanesib inhibits KSP, causing monopolar spindle formation and mitotic arrest.

Western Blot Experimental Workflow

The diagram below outlines the key steps for performing a Western blot experiment to detect mitotic arrest markers.

Caption: Standard workflow for Western blot analysis from cell treatment to data analysis.

Experimental Protocols

Cell Culture and Filanesib Treatment

-

Cell Seeding: Plate the cancer cell line of interest (e.g., Multiple Myeloma MM.1S, Hepatoblastoma HUH6) in appropriate culture vessels.[1][17] Allow cells to adhere and reach 50-60% confluency.

-

Drug Preparation: Prepare a stock solution of Filanesib in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.

-

Treatment: Treat cells with varying concentrations of Filanesib (e.g., 1-100 nM) and a vehicle control (e.g., DMSO) for different time points (e.g., 12, 24, 48 hours).[1][17]

-

Cell Harvest: Following incubation, harvest the cells. For adherent cells, wash with ice-cold PBS, then detach using a cell scraper.[18] For suspension cells, collect by centrifugation.

Protein Lysate Preparation

-

Lysis: Resuspend the cell pellet in ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail.[18]

-

Incubation & Sonication: Incubate the lysate on ice for 30 minutes. To ensure complete lysis and shear DNA, sonicate the lysate briefly (e.g., 10 seconds).[18]

-

Centrifugation: Clarify the lysate by centrifuging at ~12,000 x g for 15 minutes at 4°C.[18]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[18] This is crucial for ensuring equal loading in the subsequent steps.[19]

Western Blot Protocol

-

Sample Preparation: Dilute the protein lysates with 4x Laemmli sample buffer to a final concentration of 1x. For equal loading, aim for 15-30 µg of total protein per lane.[19][20] Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[20]

-

SDS-PAGE: Load the prepared samples onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel at a constant voltage (e.g., 120-180V) until the dye front reaches the bottom.[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system (e.g., 100V for 1 hour).[18][20]

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[20][21] Blocking is critical to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (see Table 2 for recommendations) diluted in blocking buffer overnight at 4°C with gentle agitation.[18]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[20]

-